molecular formula C9H5F3OS B8628893 5-Trifluoromethoxy-benzo[b]thiophene

5-Trifluoromethoxy-benzo[b]thiophene

Cat. No. B8628893
M. Wt: 218.20 g/mol
InChI Key: NCLMVJMIBHEDGI-UHFFFAOYSA-N
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Patent
US08906914B2

Procedure details

A mixture of 5-trifluoromethoxy-benzo[b]thiophene-2-carboxylic acid (2.00 g, 7.63 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 mL, 32 mmol) in DMA (12 mL) was heated via microwave irradiation at 200° C. for 1 h. The reaction was cooled to rt, diluted with HCl (1 N aq., 15 mL) and extracted with EtOAc (15 mL). The organic layer was washed with water (10 mL), dried (Na2SO4) and concentrated. The residue was taken up in Et2O (25 mL) and washed with water (25 mL). The aqueous layer was extracted with Et2O (10 mL×2). The combined Et2O layers were dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (518 mg, 31%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[O:3][C:4]1[CH:15]=[CH:14][C:7]2[S:8][C:9](C(O)=O)=[CH:10][C:6]=2[CH:5]=1.N12CCCN=C1CCCCC2>CC(N(C)C)=O.Cl>[F:17][C:2]([F:1])([F:16])[O:3][C:4]1[CH:15]=[CH:14][C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(OC1=CC2=C(SC(=C2)C(=O)O)C=C1)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
12 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (15 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (10 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined Et2O layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified (FCC)

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC2=C(SC=C2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 518 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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